molecular formula C21H22N6O B4757695 N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide

Cat. No.: B4757695
M. Wt: 374.4 g/mol
InChI Key: PHXCWAHQAWXZGO-UHFFFAOYSA-N
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Description

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with cyano and pyrimidinyl groups, along with a phenylbutanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-dimethylpyrimidin-2-yl cyanamide with 3-methyl-1H-pyrazole-5-carboxylic acid derivatives can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and solvent selection to facilitate the reaction. Green chemistry approaches, such as using water as a solvent, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate conversion .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide
  • 2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

Uniqueness

N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-phenylbutanamide stands out due to its specific substitution pattern and the presence of both cyano and pyrimidinyl groups, which confer unique reactivity and potential biological activity .

Properties

IUPAC Name

N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-5-17(16-9-7-6-8-10-16)20(28)25-19-18(12-22)15(4)26-27(19)21-23-13(2)11-14(3)24-21/h6-11,17H,5H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXCWAHQAWXZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=C(C(=NN2C3=NC(=CC(=N3)C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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